1-Butanamine, N-(2-((1,4-diphenyl-1H-pyrazol-3-yl)oxy)ethyl)-, monomethanesulfonate
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Overview
Description
1-Butanamine, N-(2-((1,4-diphenyl-1H-pyrazol-3-yl)oxy)ethyl)-, monomethanesulfonate is a chemical compound with the molecular formula C21H25N3O.C-H4-O3-S and a molecular weight of 431.60 . This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 1-Butanamine, N-(2-((1,4-diphenyl-1H-pyrazol-3-yl)oxy)ethyl)-, monomethanesulfonate involves several steps. The primary synthetic route includes the reaction of 1,4-diphenyl-1H-pyrazole with 2-chloroethylamine to form the intermediate compound, which is then reacted with butanamine to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-Butanamine, N-(2-((1,4-diphenyl-1H-pyrazol-3-yl)oxy)ethyl)-, monomethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butanamine, N-(2-((1,4-diphenyl-1H-pyrazol-3-yl)oxy)ethyl)-, monomethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in biochemical assays and as a probe to study biological processes.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of 1-Butanamine, N-(2-((1,4-diphenyl-1H-pyrazol-3-yl)oxy)ethyl)-, monomethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Butanamine, N-(2-((1,4-diphenyl-1H-pyrazol-3-yl)oxy)ethyl)-, monomethanesulfonate can be compared with other similar compounds, such as:
1-Butanamine, N-butyl-N-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]-, methanesulfonate: This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.
N-{2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl}butan-1-amine: Another structurally related compound with distinct functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .
Properties
CAS No. |
62832-85-3 |
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Molecular Formula |
C22H29N3O4S |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-[2-(1,4-diphenylpyrazol-3-yl)oxyethyl]butan-1-amine;methanesulfonic acid |
InChI |
InChI=1S/C21H25N3O.CH4O3S/c1-2-3-14-22-15-16-25-21-20(18-10-6-4-7-11-18)17-24(23-21)19-12-8-5-9-13-19;1-5(2,3)4/h4-13,17,22H,2-3,14-16H2,1H3;1H3,(H,2,3,4) |
InChI Key |
LBHJFEMXEFTXOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCOC1=NN(C=C1C2=CC=CC=C2)C3=CC=CC=C3.CS(=O)(=O)O |
Origin of Product |
United States |
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